molecular formula C17H24N4O5S B229472 (4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone

(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone

Cat. No. B229472
M. Wt: 396.5 g/mol
InChI Key: BRYQUKNHXFIFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Mechanism of Action

(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone inhibits the activity of NAE, which is required for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of protein degradation pathways. (4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone prevents the activation of NEDD8, leading to the accumulation of cullin-RING ligases (CRLs) and subsequent inhibition of the ubiquitin-proteasome system. This results in the accumulation of misfolded and damaged proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. It has also been shown to inhibit angiogenesis and metastasis in preclinical models of cancer. (4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone has been well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone has several advantages for lab experiments, including its high potency, selectivity, and ability to inhibit NAE activity. However, it also has limitations, including its poor solubility and stability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for (4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone research, including the development of more potent and stable analogs, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential use in other diseases, such as neurodegenerative disorders. Additionally, the investigation of (4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone's mechanism of action and its effect on protein degradation pathways could lead to the development of new therapeutic targets for cancer and other diseases.

Synthesis Methods

The synthesis of (4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone involves several steps, including the reaction of 4-methylpiperazine with 3-bromopiperidine, followed by the reaction of the resulting compound with 2-nitrobenzenesulfonyl chloride to yield the final product. The synthesis method has been optimized to produce high yields of pure (4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone.

Scientific Research Applications

(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. (4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.

properties

Molecular Formula

C17H24N4O5S

Molecular Weight

396.5 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C17H24N4O5S/c1-18-9-11-19(12-10-18)17(22)14-5-4-8-20(13-14)27(25,26)16-7-3-2-6-15(16)21(23)24/h2-3,6-7,14H,4-5,8-13H2,1H3

InChI Key

BRYQUKNHXFIFCA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.